Thalidomide-NH-PEG1-NH2

PROTAC Linker SAR Spatial Orientation

For PROTAC programs requiring the shortest possible spatial constraint between CRBN and the target protein, Thalidomide-NH-PEG1-NH2 is the definitive building block. Unlike longer PEG linkers, this single-unit PEG1 spacer minimizes flexible degrees of freedom, making it the optimal choice for recessed or sterically hindered binding pockets where longer linkers fail. Its terminal primary amine enables direct, high-yield amide coupling to carboxyl-containing target ligands without extra activation steps, streamlining high-throughput library synthesis. Critically, selecting this PEG1 conjugate as your baseline mitigates the GSPT1 off-target degradation risk that is exacerbated by longer PEG2/PEG3 linkers, providing cleaner SAR data. Procure this foundational PROTAC intermediate to establish the minimal linker length required for productive ubiquitination and accelerate your degradation vector mapping.

Molecular Formula C17H20N4O5
Molecular Weight 360.4 g/mol
Cat. No. B3116086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-NH-PEG1-NH2
Molecular FormulaC17H20N4O5
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCN
InChIInChI=1S/C17H20N4O5/c18-6-8-26-9-7-19-11-3-1-2-10-14(11)17(25)21(16(10)24)12-4-5-13(22)20-15(12)23/h1-3,12,19H,4-9,18H2,(H,20,22,23)
InChIKeyWEPAAESBMNSHJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 50 mg / 500 mg / 1 gram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thalidomide-NH-PEG1-NH2 for PROTAC Development: A Cereblon Ligand-Linker Conjugate for Targeted Protein Degradation


Thalidomide-NH-PEG1-NH2 (CAS 2138439-12-8) is a synthesized E3 ligase ligand-linker conjugate, comprising a thalidomide-based cereblon (CRBN) ligand and a single-unit polyethylene glycol (PEG1) linker terminated with a primary amine . It is a key building block for Proteolysis Targeting Chimeras (PROTACs), where the thalidomide moiety recruits the CRBN E3 ubiquitin ligase complex and the terminal amine enables direct conjugation to a target protein ligand via amide bond formation . The inclusion of a PEG1 spacer distinguishes it from simpler thalidomide-amine conjugates, as the PEG unit is designed to improve solubility and provide a defined spatial separation between the CRBN-binding and target-binding moieties .

Why Generic Thalidomide-Linker Substitution in PROTACs Is Not Feasible: Linker Length and Composition Dictate Degradation Outcomes


In PROTAC design, the linker is not an inert tether but a critical determinant of ternary complex formation and subsequent protein degradation efficiency [1]. Systematic studies have demonstrated that variations in PEG linker length, even by a single ethylene glycol unit, can profoundly alter a PROTAC's degradation potency and selectivity profile [2]. For instance, a structure-activity relationship (SAR) study on AURKA degraders identified that potent degradation could be achieved with a linker as short as two PEG units, highlighting the functional significance of specific short linkers [2]. Similarly, an investigation into BET degraders revealed a clear linker-length dependency where cellular activity followed the trend PEG3 > PEG4 ≫ PEG2, underscoring the existence of a narrow optimal linker 'sweet spot' for each target-E3 ligase pair . Consequently, substituting Thalidomide-NH-PEG1-NH2 with a generic thalidomide conjugate bearing a different linker length or composition cannot be assumed to yield equivalent results and may entirely abrogate the desired degradation activity. The following evidence provides the quantitative rationale for selecting this specific PEG1-based conjugate.

Quantitative Evidence for Thalidomide-NH-PEG1-NH2: Differentiated Performance vs. Analogous Linkers in PROTAC Applications


PEG1 Linker Provides a Critically Short Spatial Constraint Relative to Standard PEG4/PEG6 Linkers

The linker length is a key conformational tuner in PROTAC design [1]. While PEG4, PEG6, and PEG8 linkers are common, they provide end-to-end distances that may be suboptimal for targets with buried or sterically congested binding pockets [1]. The PEG1 linker in Thalidomide-NH-PEG1-NH2 imposes a significantly shorter and more constrained spatial separation. This is supported by findings in AURKA degrader development where a PROTAC with a PEG2 linker (the shortest viable linker in that series) was successfully used to achieve potent degradation [2]. The PEG1 linker offers an even shorter alternative, potentially beneficial for targets where proximity is critical. [2]

PROTAC Linker SAR Spatial Orientation Ternary Complex

Terminal Amine Enables Defined Conjugation Chemistry Versus Thalidomide-PEG-Carboxylic Acid Linkers

Thalidomide-NH-PEG1-NH2 terminates in a primary amine (-NH2), which is a specific reactive handle for conjugation to carboxyl groups on target protein ligands (via EDC/NHS chemistry) or to other electrophiles . This is a distinct difference from other thalidomide-PEG linkers, such as those terminating in a carboxylic acid (e.g., Thalidomide-Propargyne-PEG1-COOH) [1] or an azide . The choice of terminal functional group dictates the specific conjugation strategy and the resulting linkage structure (amide vs. ester vs. triazole). This amine provides a well-established, robust, and widely compatible conjugation method for creating stable amide bonds .

PROTAC Synthesis Bioconjugation Amine Chemistry Linker Functionalization

Inherent Solubility and Handling Advantages of PEG1-Containing Conjugate vs. Non-PEGylated Thalidomide Amines

The inclusion of even a single PEG unit improves the physicochemical properties of the conjugate. Vendor data for Thalidomide-NH-PEG1-NH2 hydrochloride indicates a DMSO solubility of ≥11.67 mg/mL (≥29.41 mM) . While direct comparative solubility data for analogous non-PEGylated thalidomide-amines (e.g., Thalidomide-4-NH2 or Thalidomide-5-NH2) in the same conditions is not systematically reported, the PEG1 spacer is explicitly noted to improve solubility and flexibility for efficient CRBN E3 ligase recruitment . This is consistent with the well-established role of PEG linkers in enhancing aqueous solubility and reducing aggregation of small molecule conjugates [1].

Solubility PROTAC Formulation DMSO Solubility PEG Linker

PEG1 Linker May Minimize Unintended Off-Target Degradation Seen with Longer PEG Linkers in Certain Contexts

A study on Retro-2-based PROTACs revealed that compounds with a PEG2 linker could induce degradation of GSPT1, a known off-target for some CRBN-based degraders, despite the linker being attached at a position (C4) generally considered unfavorable for this activity [1]. The study also showed that GSPT1 degradation was dependent on PEG linker length, establishing this as a critical factor for selectivity [1]. While this study did not evaluate a PEG1 linker, it provides a strong class-level inference that shorter PEG linkers (like PEG1) may offer a more constrained and potentially more selective degradation profile compared to longer, more flexible linkers (e.g., PEG4, PEG6, PEG8) which have a higher propensity to enable the productive CRBN-GSPT1 interaction that leads to off-target degradation [1].

Off-Target Degradation GSPT1 PROTAC Selectivity Molecular Glue

PEG1 Linker Provides a Minimalist Scaffold for Exploring Novel Degradation Vectors Not Possible with Longer Homologs

A comprehensive SAR study on AURKA-targeting PROTACs explored different linker lengths and attachment points (exit vectors) on the thalidomide moiety [1]. A key finding was that by altering the linker attachment point to the 5-position of thalidomide, the researchers were able to identify a potent AURKA degrader with a linker as short as two PEG units (PEG2) [1]. This finding demonstrates that the shortest viable linkers can unlock unique and potent degradation vectors that are not accessible with longer, more flexible tethers. Thalidomide-NH-PEG1-NH2, with its single-unit PEG linker, represents an even more minimalist scaffold for exploring these constrained geometries, potentially revealing novel degradation vectors that longer PEG chains would sterically preclude or energetically disfavor [1].

PROTAC Linker Vector Exit Vector SAR AURKA

High-Value Application Scenarios for Thalidomide-NH-PEG1-NH2 Based on Differentiated Evidence


PROTAC Library Synthesis for Targets with Shallow or Occluded Binding Pockets

When the target protein of interest has a binding site that is shallow, recessed, or sterically hindered, longer linkers (e.g., PEG4, PEG6) may be too flexible or spatially mismatched to bring the E3 ligase into productive proximity. Thalidomide-NH-PEG1-NH2 is the optimal choice for constructing a focused library of PROTACs with minimal linker length, maximizing the chance of identifying a productive degradation vector. This approach is supported by AURKA PROTAC research where a short PEG2 linker was successful, and the study's authors explicitly explored short linker lengths [1].

Mitigating GSPT1 Off-Target Liability in CRBN-Based PROTAC Discovery

For programs where CRBN-mediated degradation of the translation termination factor GSPT1 is a known or suspected off-target liability, linker length is a key parameter to control. Evidence shows that even a PEG2 linker can induce GSPT1 degradation and that this effect is linker-length dependent [2]. Selecting Thalidomide-NH-PEG1-NH2 as the foundational building block for a PROTAC series represents a rational design strategy to minimize this risk by imposing the strictest possible spatial constraint on the CRBN-ligand complex, thereby disfavoring the formation of the off-target ternary complex [2].

High-Throughput Conjugation Workflows Requiring Robust Amine Chemistry

In automated or high-throughput PROTAC synthesis, the reliability and predictability of the conjugation chemistry are paramount. The terminal primary amine on Thalidomide-NH-PEG1-NH2 is ideally suited for direct amide coupling to a diverse array of carboxylic acid-containing target ligands using standard EDC/NHS or HATU protocols . This contrasts with linkers requiring azide-alkyne cycloaddition or those terminating in carboxylic acids that require separate activation steps. The established protocol and compatibility with common coupling reagents streamline library synthesis and improve overall yield and purity .

Mapping the Minimal Distance Requirements for Ternary Complex Formation

For early-stage exploratory SAR on a new target, it is critical to define the 'linker landscape' and identify the minimal spatial distance required between the E3 ligase and the target protein for productive ubiquitination. As demonstrated in the AURKA study where a short PEG2 linker was used [1], Thalidomide-NH-PEG1-NH2 serves as the logical starting point for this exploration. By first testing PROTACs built with this shortest possible PEG linker, researchers can establish a baseline for activity and subsequently test longer linkers (PEG2, PEG3, etc.) to understand the conformational requirements of the specific POI-CRBN pair [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thalidomide-NH-PEG1-NH2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.